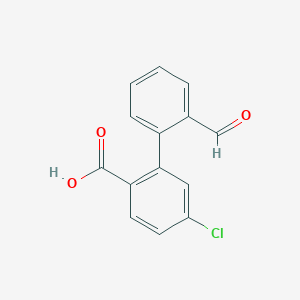
3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-F-TBA) is an organic compound with a wide variety of uses in scientific research. Its unique chemical structure and properties make it a valuable tool for chemists and researchers in a variety of fields.
Scientific Research Applications
3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a fluorescent dye for imaging and tracking molecules in living cells. It has also been used in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes. In addition, 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used as a substrate in the study of enzyme inhibition and as an inhibitor of some enzymes.
Mechanism of Action
The mechanism of action of 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% is dependent on its chemical structure and properties. Its unique molecular structure allows it to interact with other molecules in a variety of ways. For example, 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% can act as an inhibitor of some enzymes by binding to the active site of the enzyme and preventing it from catalyzing the reaction. It can also act as a substrate for enzymes, providing the necessary reactants for the reaction to occur.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% are still being studied. However, it has been shown to interact with a variety of proteins and enzymes in the body and may have an effect on the metabolism of certain compounds. It may also affect the expression of certain genes and proteins, and may have an effect on the immune system.
Advantages and Limitations for Lab Experiments
3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% has many advantages for lab experiments. It is relatively easy to synthesize, is relatively stable, and is inexpensive. It is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% can be toxic at high concentrations and should be handled with care.
Future Directions
The potential future directions for 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% are vast. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. It could also be used in the development of new drugs and therapies, as well as in the study of enzyme kinetics, protein-protein interactions, and other biochemical processes. In addition, 3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used to develop fluorescent dyes for imaging and tracking molecules in living cells.
Synthesis Methods
3-(2-Formylphenyl)-5-trifluoromethylbenzoic acid, 95% is synthesized using a multi-step process that involves the reaction of 4-trifluoromethylbenzoic acid with 2-formylphenol. The first step is to react 4-trifluoromethylbenzoic acid with sodium hydroxide to produce the sodium salt of 4-trifluoromethylbenzoic acid. This sodium salt is then reacted with 2-formylphenol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces 3-(2-formylphenyl)-5-trifluoromethylbenzoic acid, 95%.
properties
IUPAC Name |
3-(2-formylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O3/c16-15(17,18)12-6-10(5-11(7-12)14(20)21)13-4-2-1-3-9(13)8-19/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVCUPLSGZKRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688863 |
Source


|
| Record name | 2'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262010-90-1 |
Source


|
| Record name | 2'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














